3-Hydroxy-5-methylpyridine
Description
Contextual Significance of Pyridine (B92270) Derivatives in Academic Research
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, possessing a six-membered aromatic ring where one carbon atom is replaced by nitrogen. openaccessjournals.comglobalresearchonline.net This substitution imparts unique electronic properties, including a dipole moment and a general deactivation of the ring towards electrophilic substitution, which makes them fundamental scaffolds in numerous scientific fields. nih.gov Pyridine-containing compounds are ubiquitous, found in natural products like vitamins (niacin and pyridoxine) and alkaloids, and are essential components of coenzymes. nih.govbeilstein-journals.org
In contemporary research, the pyridine scaffold is extensively utilized in drug design and discovery due to its ability to improve water solubility and its role as a versatile pharmacophore. openaccessjournals.comnih.gov Pyridine derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. usc.eduresearchgate.net Beyond medicine, they serve as crucial ligands in organometallic chemistry, building blocks for functional materials, and components in chemosensors and agrochemicals. nih.govusc.educhemimpex.com The functional versatility and established synthetic routes make the pyridine nucleus a subject of continuous and intensive research. globalresearchonline.netnih.gov
Historical Perspective of 3-Hydroxy-5-methylpyridine Research and its Academic Trajectory
The academic journey of hydroxypyridines is intrinsically linked to the study of Vitamin B6. In the 1930s, Paul György identified a factor that cured 'rat acrodynia', which he named vitamin B6. nih.gov By 1939, independent research groups had determined the structure of this vitamin to be a substituted pyridine, specifically 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine, for which the term pyridoxine (B80251) was proposed. nih.gov This discovery highlighted the biological importance of the 3-hydroxypyridine (B118123) core.
The specific compound, this compound (also known as 5-methylpyridin-3-ol), emerged as a synthetic target and intermediate in subsequent decades. Its synthesis is often pursued as part of broader investigations into substituted pyridines for various applications. One established synthetic route involves the sulfonation of 3-picoline (3-methylpyridine), followed by alkaline fusion with sodium hydroxide (B78521) to yield the desired this compound. jocpr.com This method demonstrates a classic approach to functionalizing the pyridine ring to install the hydroxyl group. The trajectory of its research has been driven by its utility as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.comlookchem.com
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape for this compound is primarily focused on its application as a key intermediate in the synthesis of high-value chemical entities. lookchem.com Its bifunctional nature, featuring both a nucleophilic hydroxyl group and an aromatic ring system, allows for diverse chemical modifications.
A significant trend is its use as a precursor in medicinal chemistry for developing novel therapeutic agents. chemimpex.comlookchem.com For instance, it serves as a starting material for creating complex heterocyclic systems with potential biological activity. lookchem.com Research has also explored its role, and that of its isomers, in the context of identifying compounds with specific biological effects. jst.go.jp
In synthetic chemistry, there is a continuous effort to develop more efficient and sustainable methods for producing hydroxypyridines. Recent advancements include photochemical strategies for the C3-hydroxylation of pyridines, which, although not specific to the 5-methyl derivative, represent a move towards more direct and milder functionalization techniques that could be adapted in the future. acs.org Furthermore, its derivatives are utilized in materials science for creating functional dyes and other specialized materials. lookchem.comevitachem.com The compound is also used as an intermediate for preparing nitrated derivatives, such as 3-hydroxy-5-methyl-2-nitropyridine, which are themselves valuable for further chemical synthesis. lookchem.comfishersci.ca
Structure
3D Structure
Properties
IUPAC Name |
5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJNCIGFPWGVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279633 | |
| Record name | 5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42732-49-0 | |
| Record name | 42732-49-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13518 | |
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| Record name | 5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Strategic Chemical Transformations of 3 Hydroxy 5 Methylpyridine
Established Synthetic Routes for 3-Hydroxy-5-methylpyridine
The synthesis of this compound can be approached through several established chemical pathways. These methods often involve multi-step sequences starting from readily available pyridine (B92270) derivatives.
Synthesis from 5-methylpyridine-3-sulfonic acid
A theoretical route to this compound involves the hydrolysis of 5-methylpyridine-3-sulfonic acid. This transformation is analogous to the well-known alkali fusion of sulfonic acids to produce phenols. In this proposed synthesis, the sulfonic acid group (-SO₃H) at the C-3 position of the pyridine ring is replaced by a hydroxyl group (-OH). The reaction typically requires harsh conditions, such as fusion with a strong base like sodium hydroxide (B78521) at high temperatures. While this method is a staple in aromatic chemistry for synthesizing phenols from aryl sulfonic acids, specific documented examples detailing the reaction conditions and yields for the direct conversion of 5-methylpyridine-3-sulfonic acid to this compound are not extensively reported in the surveyed literature.
Nitration reactions and derivative synthesis
A prominent and well-documented reaction involving this compound is its use as a precursor in nitration reactions to synthesize valuable derivatives. thermofisher.com Specifically, it is used to prepare 3-hydroxy-5-methyl-2-nitropyridine. thermofisher.com This electrophilic aromatic substitution introduces a nitro group (-NO₂) onto the pyridine ring, a key functional group for further chemical modifications.
One detailed study on the nitration of various 3-hydroxypyridines provides insight into this transformation. The nitration of this compound with a mixture of nitric acid and sulfuric acid yields 3-hydroxy-5-methyl-2-nitropyridine in a significant yield. This reaction underscores the role of the hydroxyl group in directing the incoming electrophile.
Table 1: Nitration of this compound
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Nitric Acid, Sulfuric Acid | 3-Hydroxy-5-methyl-2-nitropyridine | 76% | acs.org |
Novel Synthetic Approaches and Optimized Reaction Conditions
Recent research has focused on developing more efficient, atom-economical, and environmentally benign methods for synthesizing pyridine derivatives. These include catalytic reductions and one-pot strategies.
Catalytic hydrogen reduction in related pyridine synthesis
The catalytic hydrogenation of the pyridine ring to form piperidines is a fundamental transformation in synthetic chemistry, providing access to saturated N-heterocycles that are prevalent in pharmaceuticals. nih.gov While this reaction reduces the aromatic ring rather than forming this compound itself, the methodologies are highly relevant to modern pyridine chemistry. Research has highlighted various catalytic systems that operate under increasingly mild conditions. nih.gov
Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium-based catalysts are commonly employed. d-nb.infodicp.ac.cn For instance, studies have shown that bimetallic palladium-copper or palladium-silver nanoparticles on an alumina (B75360) support can efficiently hydrogenate pyridine at 60°C. d-nb.info Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also achieves quantitative conversion of pyridine to piperidine (B6355638) at ambient temperature and pressure. nih.gov The choice of catalyst and reaction conditions can be tuned to achieve high yields and, in the case of chiral substrates, high stereoselectivity. dicp.ac.cn
Table 2: Selected Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Substrate | Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Pd(OH)₂/C | 2-(N-oxazolidinonyl)-3-methylpyridine | 100 bar H₂, Acetic Acid, 40°C | (S)-3-methylpiperidine | High enantioselectivity (98% ee) | dicp.ac.cn |
| Rh/C on anion-exchange membrane | Pyridine | Ambient temp. & pressure, electrocatalytic | Piperidine | 98% yield, high current efficiency (up to 99%) | nih.gov |
| Rh₂O₃ | Functionalized Pyridines | 5 bar H₂, TFE, 40°C | Functionalized Piperidines | Broad substrate scope under mild conditions | nih.gov |
| Pd-Cu/Al₂O₃ | Pyridine | 60°C | Piperidine | Efficient hydrogenation with bimetallic catalyst | d-nb.info |
One-pot synthesis strategies
One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methodologies have been developed for the synthesis of polysubstituted pyridines. nih.govbeilstein-journals.org A notable approach for synthesizing related 3-hydroxypyridine (B118123) structures involves the hetero-Diels–Alder reaction between 5-alkoxyoxazoles and various dienophiles, which provides single-step access to polysubstituted 3-hydroxypyridine scaffolds. rsc.org
Another innovative one-pot approach achieves the synthesis of 3-hydroxy-4-substituted picolinonitriles. This method involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles to form isoxazolopyridines, followed by N-O bond cleavage under mild conditions, all within a single pot. chemicalbook.com Such strategies highlight the ongoing efforts to streamline the synthesis of complex pyridine derivatives from simple precursors. nih.govacs.org
Derivatization and Functionalization Strategies for this compound
This compound is a versatile building block, and its functionalization is key to constructing more complex target molecules. The presence of the hydroxyl group and the reactive pyridine ring allows for a variety of chemical transformations.
The nitration to 3-hydroxy-5-methyl-2-nitropyridine, as discussed previously, is a primary example of functionalization. thermofisher.com Beyond this, other strategies can be employed. The hydroxyl group can undergo oxidation to form a ketone or participate in substitution reactions like etherification or esterification.
Furthermore, the pyridine ring itself can be functionalized. For example, a common method for creating derivatives involves the formylation of this compound to introduce a formyl group, which can then be further reacted, for instance, with hydroxylamine (B1172632) to create an oxime. This multi-step process demonstrates how the initial scaffold can be elaborated step-by-step to build molecular complexity.
Hydroxymethylation reactions
Hydroxymethylation of this compound introduces a hydroxymethyl group (-CH₂OH) onto the pyridine ring. This transformation is significant as the resulting alcohol functionality can be further modified, for instance, through oxidation to an aldehyde or conversion to other functional groups. evitachem.com
One common method for hydroxymethylation is the Mannich reaction. orgoreview.combyjus.com This reaction involves the aminoalkylation of a CH-acidic compound. In the context of this compound, the reaction can be carried out with formaldehyde (B43269) and a secondary amine, like dimethylamine, to form a Mannich base, such as 2-((dimethylamino)methyl)pyridin-3-ol. google.comcolab.ws This intermediate can then be further reacted to yield the desired hydroxymethylated product. A process has been described for the hydroxymethylation in the 2-position of a 6-substituted 3-hydroxypyridine by the combined action of formaldehyde and a tertiary amine. google.com Specifically, when using 3-hydroxy-6-methylpyridine, triethylamine (B128534) can be employed as the tertiary amine. google.com
The resulting hydroxymethylated derivatives, such as 5-(hydroxymethyl)-2-methylpyridin-3-ol, are valuable intermediates. ontosight.ai For example, they can be used in the synthesis of Schiff bases and their metal complexes. shd-pub.org.rsresearchgate.netniscpr.res.in
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| 5-(hydroxymethyl)-2-methylpyridin-3-ol | C7H9NO2 | |
| (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol | C14H14ClN3O2 | |
| (E)-4-[(2-(dimethylamino)ethylimino]methyl-5-(hydroxymethyl)-2-methylpyridin-3-ol | C12H19N3O2 |
Introduction of nitrogenous functionalities (e.g., amino, hydrazone, thiosemicarbazone groups)
The introduction of nitrogen-containing groups, such as amino, hydrazone, and thiosemicarbazone functionalities, onto the this compound scaffold is a key strategy for developing new compounds with potential biological activities. acs.orgnih.govnih.gov
Amino Group Introduction: Aminomethyl derivatives of this compound can be synthesized, which can then be used to create more complex molecules like chalcones. researchgate.net For example, 3-aminomethyl pyridine derivatives have been synthesized and utilized in further reactions. researchgate.net The amino group can be introduced at various positions on the pyridine ring, leading to a diverse range of derivatives. koeichem.com
Hydrazone and Thiosemicarbazone Formation: Hydrazones are formed by the condensation reaction of an aldehyde or ketone with a hydrazine (B178648). soeagra.comminarjournal.com Similarly, thiosemicarbazones are synthesized from the reaction of an aldehyde or ketone with a thiosemicarbazide. jocpr.com In the context of this compound, aldehyde derivatives are first synthesized, which then react to form the corresponding hydrazones and thiosemicarbazones. acs.orgnih.gov For instance, 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxaldehyde can be reacted with various hydrazines or thiosemicarbazides to produce a wide array of derivatives. nih.govresearchgate.netresearchgate.net These compounds are of interest for their coordination chemistry with transition metals. researchgate.netresearchgate.net
| Compound Name | Functional Group | Molecular Formula |
|---|---|---|
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | Amino, Thiosemicarbazone | C7H8N4S |
| 3-hydroxy-5-(hydroxymethyl)-2-methyl-pyridine-4-carbaldehyde-2-naphthalen-1-acetyl hydrazone | Hydrazone | C20H19N3O3 |
| 3-hydroxy-5-hydroxymethyl-2-methylpyridine-4-carboxaldehyde-3-methylisotiosemicarbazone | Thiosemicarbazone | C10H14N4O2S |
Halogenation and electrophilic substitution
Halogenation and other electrophilic substitution reactions are fundamental transformations for modifying the electronic properties and reactivity of the this compound ring. chemimpex.com
Halogenation: The pyridine ring can be halogenated at various positions. For instance, bromination of this compound can yield compounds like 4-bromo-3-hydroxy-5-methylpyridine and 2-bromo-5-hydroxy-3-methylpyridine. achmem.comsigmaaldrich.com The reaction conditions can be controlled to favor the formation of specific isomers. The introduction of a bromine atom provides a handle for further functionalization through cross-coupling reactions. chemimpex.com Similarly, chlorination and iodination can also be achieved. epo.orgamerigoscientific.com The presence of both a hydroxyl group and a halogen on the pyridine ring enhances its reactivity and utility in synthesis. chemimpex.com
Electrophilic Substitution: Besides halogenation, other electrophilic substitution reactions can be performed on the this compound nucleus. For example, nitration of this compound can be used to prepare 3-hydroxy-5-methyl-2-nitropyridine. thermofisher.comfishersci.ca The position of substitution is influenced by the directing effects of the existing substituents on the ring.
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| 4-Bromo-3-hydroxy-5-methylpyridine | C6H6BrNO | 1256804-57-5 |
| 2-Bromo-5-hydroxy-3-methylpyridine | C6H6BrNO | 1003711-43-0 |
| 3-Bromo-2-hydroxy-5-methylpyridine (B90738) | C6H6BrNO | |
| 3-Hydroxy-2-iodo-6-methylpyridine | C6H6INO | 23003-30-7 |
| 2-Chloro-5-methylpyridine | C6H6ClN | 18368-64-4 |
O-methylation reactions
O-methylation of the hydroxyl group in this compound yields 3-methoxy-5-methylpyridine. This reaction is typically achieved by treating the starting material with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
The resulting methoxy (B1213986) derivative has different properties compared to the parent hydroxyl compound. For instance, the absence of the acidic hydroxyl proton can influence its reactivity and biological interactions. 3-Methoxy-5-methylpyridine can be further functionalized. For example, it can undergo reactions to introduce other substituents onto the pyridine ring, such as an amino group to form 3-Amino-6-methoxy-5-methylpyridine. frontierspecialtychemicals.com It can also be a precursor for other ether derivatives, like 3-Ethoxy-5-methylpyridine. ambeed.com
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| 3-Methoxy-5-methylpyridine | C7H9NO | 113975-30-7 |
| 3-Amino-6-methoxy-5-methylpyridine | C7H10N2O | 867012-70-2 |
| 2-Chloro-3-methoxy-5-methylpyridine | C7H8ClNO | 1203499-46-0 |
| 3-Ethoxy-5-methylpyridine | C8H11NO | 1256825-14-5 |
Coordination Chemistry and Metal Complexes of 3 Hydroxy 5 Methylpyridine Derivatives
Synthesis and Characterization of Metal Complexes
The condensation of 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde (pyridoxal) with various amines, hydrazides, and their derivatives provides a straightforward route to multidentate ligands. These ligands readily form stable complexes with a range of transition metal ions.
Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are a cornerstone of coordination chemistry. nih.gov Those derived from pyridoxal (B1214274) are particularly noteworthy due to their biological relevance. oiccpress.com The reaction of pyridoxal with compounds like semicarbazide (B1199961) or S-methyl-isothiosemicarbazide results in the formation of Schiff base ligands, commonly known as pyridoxal semicarbazone (PLSC) and pyridoxal S-methyl-isothiosemicarbazone (PLITSC), respectively. mdpi.commdpi.com These ligands are capable of coordinating to metal ions through various atoms, leading to complexes with interesting structural features.
For instance, a Schiff base ligand synthesized from 2,3-diaminopyridine (B105623) and two equivalents of pyridoxal has been used to prepare copper(II) and nickel(II) complexes. oiccpress.com The synthesis involves the reaction of the pre-formed ligand with the corresponding metal chloride salt in a methanol/1,4-dioxane solvent system. oiccpress.com Characterization using techniques such as FT-IR and DFT calculations suggests a tetrahedral geometry for these complexes, where the ligand acts as a tetradentate donor, coordinating through two azomethine nitrogen atoms and two phenolate (B1203915) oxygen atoms. oiccpress.com
Hydrazone ligands, resulting from the reaction of hydrazides with aldehydes or ketones, form stable complexes with copper(II) ions. A study by Mezey et al. describes the synthesis of copper(II) complexes with a hydrazone derived from 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde. nih.gov The synthesis of these complexes generally involves the reaction of a copper(II) salt (e.g., acetate (B1210297), sulfate, or chloride) with the hydrazone ligand in an ethanolic solution under reflux. nih.gov
The resulting copper(II) complexes have been characterized by elemental analysis, molar conductivity, and various spectroscopic methods. nih.gov Molar conductivity measurements often indicate a non-electrolytic nature for these complexes. nih.gov Spectroscopic analysis suggests that the hydrazone ligand typically behaves as a monobasic tridentate ligand, coordinating to the copper(II) center. nih.govresearchgate.net The proposed geometries for these complexes are often octahedral. nih.govresearchgate.net
Table 1: Physical and Analytical Data for a Representative Copper(II) Hydrazone Complex
| Compound | Formula | Formula Weight (g/mol) | Yield (%) | Color | Elemental Analysis (Calculated %) |
|---|---|---|---|---|---|
| [Cu(L)(CH₃COO)(OH₂)₂] | C₂₄H₂₆CuN₆O₅ | 542.06 | 77 | Brown | C: 53.18, H: 4.83, N: 15.50, Cu: 11.72 |
Data sourced from a study on copper(II) hydrazone complexes. nih.gov L represents the hydrazone ligand.
Cobalt(II) complexes with Schiff base ligands derived from pyridoxal have been successfully synthesized and characterized. One such example involves the complexation of Co(II) with 2,4-dichloro-N'-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide. ajrconline.org The synthesis yields an amorphous solid that is stable in air and soluble in solvents like DMSO and DMF. ajrconline.org Elemental analysis and mass spectrometry confirm a 1:2 metal-to-ligand stoichiometry (ML₂). ajrconline.org The proposed geometry for this complex is octahedral, with the ligand acting as a tridentate O,N,O donor, coordinating through the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen. ajrconline.org
Another notable cobalt complex is formed with the PLITSC ligand. A novel Co(III) complex, [Co(PLITSC-H)₂]BrNO₃·CH₃OH, was synthesized and its structure determined by X-ray analysis. mdpi.comnih.gov This complex features a bis-ligand octahedral geometry where the cobalt ion is in the +3 oxidation state. mdpi.com The synthesis involves the reaction of a Co(II) salt with the PLITSC ligand, during which the cobalt center is oxidized to Co(III). tandfonline.com
Table 2: Characterization Data for a Co(II) Schiff Base Complex
| Compound | Stoichiometry | Geometry | Key IR Bands (cm⁻¹) | Mass Spectrum (m/z) |
|---|---|---|---|---|
| Co(L)₂ | 1:2 (ML₂) | Octahedral | ν(C=N), ν(C-O) phenolic, ν(C=O) | 764 [M]⁺ |
Data from a study on a Co(II) complex with a pyridoxal-derived Schiff base. ajrconline.org L represents 2,4-dichloro-N'-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide.
Nickel(II) forms well-defined complexes with isothiosemicarbazone ligands derived from pyridoxal, such as PLITSC. The complex triaqua(3-hydroxy-5-hydroxymethyl-2-methylpyridine-4-carboxaldehyde-S-methylisothiosemicarbazone)Ni(II) nitrate, Ni(PLITSC)(H₂O)₃₂, is a prime example. researchgate.net This complex was synthesized and its structure was determined by single-crystal X-ray diffraction. researchgate.net The Ni(II) ion is in a six-coordinate octahedral environment, bonded to the tridentate PLITSC ligand and three water molecules. researchgate.net The identity of the complex was further confirmed by elemental analysis, IR spectroscopy, and magnetic measurements. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate the structures and electronic properties of Ni(II) complexes with pyridoxal-semi, thiosemi, and isothiosemicarbazone ligands. mdpi.com These studies provide insights into the bond lengths and angles, helping to corroborate experimental findings. mdpi.com For instance, in the optimized structure of [Ni(PLITSC)(H₂O)₃]²⁺, the calculated bond distances between the Ni(II) ion and the donor atoms of the ligand are in good agreement with the experimental X-ray data. mdpi.com
Table 3: Crystallographic Data for Ni(PLITSC)(H₂O)₃₂
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.2254(1) |
| b (Å) | 12.9941(2) |
| c (Å) | 12.8663(2) |
| β (°) | 96.7713(5) |
| Volume (ų) | 1863.64(4) |
| Z | 4 |
Data from the crystallographic study of the Ni(II)-PLITSC complex. researchgate.net
Iron complexes with the PLITSC ligand have also been synthesized and characterized. A notable example is an iron(III) complex with the formula [Fe(PLITSC–H)(PLITSC)]SO₄·2.5H₂O. mdpi.com This complex is a bis-ligand iron(III) species where one PLITSC ligand is in its neutral form and the other is in its monoanionic form, having been deprotonated. mdpi.com The crystal structure was determined by X-ray analysis, revealing the coordination environment of the iron center. mdpi.comdntb.gov.ua The formation of such complexes highlights the ability of the PLITSC ligand to exist in different protonation states within the same coordination sphere. mdpi.com
Ligand Design and Coordination Modes
The derivatives of 3-hydroxy-5-methylpyridine, particularly those incorporating semicarbazone, thiosemicarbazone, and isothiosemicarbazone moieties, are versatile ligands in coordination chemistry. nih.gov Their design allows for multiple coordination modes, which can be influenced by factors such as the metal ion, the reaction pH, and the presence of other coordinating species.
Schiff base ligands like PLSC and PLITSC are typically tridentate, coordinating through the phenolic oxygen, the azomethine nitrogen, and a donor atom from the carbazone side chain (oxygen in PLSC, sulfur in PLITSC). mdpi.com A key feature of these ligands is their ability to exist in different forms upon coordination: neutral (often as a zwitterion), monoanionic (resulting from deprotonation of a hydrazine (B178648) nitrogen), and dianionic (formed by deprotonation of both the pyridinium (B92312) and hydrazine protons). mdpi.com
The coordination of the PLITSC ligand, for example, can occur through the oxygen of the phenolic hydroxyl group, the hydrazine nitrogen, and the amide nitrogen, creating an ONN donor set. mdpi.com This tridentate coordination is a predominant feature in many of its metal complexes. mdpi.com The flexibility in protonation state allows for the formation of complexes with varying charges and geometries, such as the previously mentioned iron(III) complex containing both a neutral and a monoanionic PLITSC ligand. mdpi.com This adaptability is a crucial aspect of the ligand design, enabling the synthesis of a wide range of metal complexes with tailored properties.
Tridentate ligands and their coordination geometries
Schiff bases and other derivatives of this compound aldehydes, such as pyridoxal, frequently act as tridentate ligands. sapub.org These ligands possess three donor atoms that can bind to a central metal ion, forming stable chelate rings. The specific donor atoms and the nature of the metal ion dictate the resulting coordination geometry of the complex.
A common coordination mode for these ligands involves the phenolic oxygen, the azomethine nitrogen, and a third donor atom from the aldehyde condensation partner, such as another nitrogen or a sulfur atom. researchgate.net For instance, pyridoxal thiosemicarbazone (PLTSC) and pyridoxal S-methylisothiosemicarbazone (PLITSC) are well-studied tridentate ligands. sapub.orgresearchgate.net They typically coordinate to metal ions through the phenolic oxygen, the azomethine nitrogen, and the sulfur atom of the thiosemicarbazone moiety (an ONS donor set). sapub.org
The coordination of these tridentate ligands with various metal ions leads to distinct geometries:
Square-Pyramidal Geometry: In some cases, different geometries can be observed. For example, a Zn(II) complex with the monoanionic form of the PLTSC ligand was found to have a square-pyramidal geometry. sapub.org
The table below summarizes the coordination characteristics of several metal complexes with tridentate ligands derived from this compound.
| Metal Ion | Ligand Derivative | Donor Atoms | Coordination Geometry |
| Co(III) | Pyridoxal thiosemicarbazone (PLTSC) | O, N, S | Octahedral |
| Co(II) | 2,4-dichloro-N'-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide | O, N, O | Octahedral |
| Ni(II) | 3-Hydroxy-5-hydroxymethyl-2-methylpyridine-4-carboxaldehyde-3-methylisotiosemicarbazone | O, N, N | Six-coordinate Octahedral |
| Zn(II) | Pyridoxal thiosemicarbazone (PLTSC) | O, N, S | Square-Pyramidal |
This table presents data compiled from scientific research on metal complexes. sapub.orgajrconline.orgresearchgate.net
Keto-enol tautomerism in Schiff base ligands
Schiff bases derived from o-hydroxyaryl aldehydes, which include derivatives of this compound, can exist in two different tautomeric forms. mjcce.org.mk This phenomenon, known as keto-enol tautomerism, involves an intramolecular proton transfer between the phenolic oxygen and the imine nitrogen atom. mjcce.org.mkresearchgate.net
The two tautomeric structures are:
Phenol-imine (or enol-imine) form: Characterized by a hydroxyl group (O-H) on the pyridine (B92270) ring and a carbon-nitrogen double bond (C=N) in the imine linkage.
Keto-amine (or keto-enamine) form: Characterized by a keto group (C=O) on the pyridine ring and a nitrogen-hydrogen bond (N-H) in the amine linkage. mjcce.org.mk
The presence of the ortho-hydroxyl group is crucial as it allows for the formation of a strong intramolecular hydrogen bond (O-H···N or O···H-N), which stabilizes the system and facilitates the proton transfer. researchgate.net The equilibrium between these two forms can be influenced by various factors, including the specific substituents on the Schiff base and the solvent environment. mjcce.org.mksonar.ch For example, studies on analogous compounds have shown that salicylaldimines generally prefer the enol-imine tautomer, whereas 2-hydroxy-1-naphthaldimines tend to favor the keto-amine form, highlighting the subtle electronic effects that can shift the equilibrium. researchgate.net This tautomerism is a key feature of these ligands, as the specific form present can affect their coordination behavior and the electronic properties of their metal complexes.
Stability and Reactivity of Metal Complexes
The stability of metal complexes formed with this compound derivatives is a critical aspect of their chemistry, determining their behavior and potential applicability.
Equilibrium studies and stability constants
Equilibrium studies are performed to quantify the stability of metal-ligand complexes in solution. ajrconline.org A common technique for this purpose is the Irving-Rossetti pH titration method, which allows for the determination of proton-ligand and metal-ligand stability constants. ajrconline.orgresearchgate.net These constants, often expressed as logarithmic values (log K), indicate the strength of the interaction between the metal ion and the ligand.
For example, equilibrium studies on a Co(II) complex with the Schiff base 2,4-dichloro-N'-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide were conducted in a 70% (v/v) DMF-water medium at 303K. ajrconline.org The study revealed the formation of both 1:1 (ML) and 1:2 (ML₂) complexes in solution. The stepwise stability constants were determined as follows: ajrconline.org
| Parameter | Complex Type | Value | Experimental Conditions |
| Log K₁ | 1:1 (ML) | 8.33 | 70% (v/v) DMF-water, 0.1 M KNO₃, 303K |
| Log K₂ | 1:2 (ML₂) | 2.13 | 70% (v/v) DMF-water, 0.1 M KNO₃, 303K |
This table presents stability constant data for a Co(II) complex. ajrconline.org
The value of Log K₁ represents the formation of the 1:1 complex, while Log K₂ represents the subsequent formation of the 1:2 complex. ajrconline.org The relative stability of complexes with different bivalent transition metals often follows the Irving-Williams series, which for many ligands is: Mn(II) < Co(II) < Ni(II) < Cu(II). researchgate.net The stability of these complexes is influenced by factors such as the nature of the metal ion, the basicity of the ligand, and the chelate ring size. researchgate.netrsc.org
Advanced Spectroscopic and Structural Characterization Techniques in Research
X-ray Crystallography for Structural Elucidation
X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline compounds. For 3-Hydroxy-5-methylpyridine, this technique has revealed a planar pyridyl ring system. The molecules in the crystal lattice are interconnected by strong intermolecular hydrogen bonds of the O–H···N type, forming infinite chains. This hydrogen bonding is a key feature of its supramolecular architecture.
The crystal structure has been determined to belong to the monoclinic space group P2₁/c. The hydrogen bond involves the hydroxyl group's hydrogen atom and the nitrogen atom of an adjacent molecule, with a reported O···N distance of 2.753 Å. This interaction significantly influences the compound's physical properties.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.375(2) |
| b (Å) | 12.011(4) |
| c (Å) | 7.151(2) |
| β (°) | 114.71(2) |
| Z | 4 |
| Hydrogen Bond (O···N) (Å) | 2.753 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful tool for probing the local chemical environment of individual atoms within a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and structure of this compound can be confirmed.
In the ¹H NMR spectrum of this compound, distinct signals are observed for the methyl protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts of the ring protons are influenced by the electronic effects of the hydroxyl and methyl substituents. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The protons at positions 2, 4, and 6 on the pyridine ring give rise to characteristic signals in the aromatic region of the spectrum.
| Proton | Chemical Shift (δ, ppm) |
| CH₃ | 2.18 |
| H-2 | 7.85 |
| H-4 | 6.98 |
| H-6 | 7.85 |
Note: Chemical shifts can vary slightly depending on the solvent used.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbon atom attached to the hydroxyl group (C-3) is significantly shielded, while the carbons adjacent to the nitrogen atom (C-2 and C-6) are deshielded.
| Carbon Atom | Chemical Shift (δ, ppm) |
| CH₃ | 17.0 |
| C-2 | 139.7 |
| C-3 | 154.5 |
| C-4 | 123.6 |
| C-5 | 130.2 |
| C-6 | 139.7 |
Note: Chemical shifts can vary slightly depending on the solvent used.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule and studying bonding characteristics, such as hydrogen bonding and coordination to metal ions.
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. A prominent broad band is typically observed in the 3200-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration involved in strong hydrogen bonding. Vibrations of the pyridine ring, including C-H, C-C, and C-N stretching, appear in the 1600-1400 cm⁻¹ region. The C-O stretching and O-H in-plane bending vibrations are also identifiable. Upon coordination to a metal ion, shifts in the vibrational frequencies of the pyridine ring and the hydroxyl group can be observed, providing evidence of the coordination mode.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3200-2500 | ν(O-H) stretch (H-bonded) |
| ~1610 | ν(C=C), ν(C=N) ring stretch |
| ~1500 | ν(C=C), ν(C=N) ring stretch |
| ~1460 | δ(C-H) of CH₃ |
| ~1280 | ν(C-O) stretch |
| ~1220 | δ(O-H) in-plane bend |
Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum is particularly useful for observing the symmetric vibrations of the pyridine ring, which are often strong in Raman scattering. The ring breathing mode, a symmetric expansion and contraction of the entire ring, typically gives a strong and sharp band. The C-H and C-C stretching vibrations are also readily observed. As with IR spectroscopy, changes in the Raman spectrum upon metal complexation can be used to analyze the coordination environment.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3060 | ν(C-H) aromatic stretch |
| ~1615 | Ring stretch |
| ~1045 | Ring breathing mode |
| ~850 | Ring deformation |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for studying the electronic properties of this compound and its derivatives. The absorption of UV or visible light by these molecules corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. up.ac.zaijprajournal.com The primary electronic transitions observed in aromatic compounds like pyridine derivatives are π → π* and n → π* transitions. ijprajournal.comlearnbin.net
The UV spectrum of pyridine itself shows a strong absorption band around 254-257 nm, which is attributed to a combination of π → π* and n → π* electronic transitions. researchgate.net For derivatives of this compound, the position and intensity of these absorption bands can be influenced by the presence of substituents and the solvent used. For instance, the electronic absorption spectrum of a Schiff base ligand derived from pyridoxal (B1214274) (a related compound) exhibits a broad band at 318 nm and a less intense one at 270 nm. researchgate.net In complexes of this compound, the coordination to a metal ion typically causes a shift in the absorption bands of the ligand, often a bathochromic (red) shift to longer wavelengths. up.ac.za
UV-Vis spectroscopy is also a practical method for monitoring the concentration of these compounds in solution. nih.govbioglobax.com By measuring the absorbance at a specific wavelength (λmax) where the compound absorbs maximally, the concentration can be determined using the Beer-Lambert Law. ijprajournal.com This technique is valuable for tracking the progress of reactions, such as in enzymatic assays where a change in absorbance indicates the formation or consumption of a pyridine derivative. nih.gov For example, the formation of 3-hydroxy-2-methylpyridine-5-carboxylate from its precursor can be monitored by the increase in absorbance at 265 nm. nih.gov
Table 1: UV-Vis Spectral Data for this compound Derivatives and Related Compounds
| Compound/Complex | λmax (nm) | Transition Type/Assignment | Reference |
| Pyridine | 254 | π → π* and n → π | researchgate.net |
| Pyridine | 257 | π → π and n → π | researchgate.net |
| Pyridine | 270 | - | researchgate.net |
| Ligand L1 (pyridoxal derivative) | 318, 270 | - | researchgate.net |
| Co(L)₂ complex | 10626 cm⁻¹, 15220 cm⁻¹, 23529 cm⁻¹ | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴T₁g(P), ⁴T₁g(F) → ⁴A₂g(F) | ajrconline.org |
| CoIII₂FeIII(NH₂pao)₆₂(NO₃) | 312, 390, ~505 | d-d transitions and charge-transfer | mdpi.com |
| Pyridoxal–isothiosemicarbazone (PLITSC) Complex | ~250, ~380 | π→π and n→π* | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its complexes. asianpubs.org High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, which aids in confirming the elemental composition of a newly synthesized compound.
In addition to molecular weight determination, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these molecules. rsc.org By inducing fragmentation of a selected precursor ion, a characteristic pattern of product ions is generated. rsc.org The analysis of these fragments provides valuable information about the compound's structure and connectivity. For instance, in the fragmentation of alkylated 4-hydroxy-3(2H)-furanones, a related class of compounds, the loss of specific groups like methyl or ethyl moieties from the molecular ion helps to identify the substitution pattern on the furanone ring. imreblank.ch This approach is also applicable to pyridine derivatives, where the fragmentation can reveal the positions of substituents on the pyridine ring.
Table 2: Mass Spectrometry Data for Platinum(II) Complexes with 2-Methylpyridine
| Complex | Molecular Formula | Calculated m/z | Found m/z ((M+1)⁺) | Key Fragment m/z | Reference |
| cis-[Pt(2-methylpyridine)₂(oxalate)] | C₁₄H₁₄N₂O₄Pt | 469.06 | 470 | 380 ([M+-C₂O₄]) | asianpubs.org |
| cis-[Pt(2-methylpyridine)₂(malonate)] | C₁₅H₁₆N₂O₄Pt | 483.08 | 484 | 380 ([M+-C₃H₂O₄]) | asianpubs.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sometimes other elements like sulfur (S) in a sample of this compound or its complexes. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. asianpubs.orgresearchgate.netajrconline.orgijiset.com A close agreement between the found and calculated values provides strong evidence for the purity and the correct empirical or molecular formula of the compound. asianpubs.orgresearchgate.netajrconline.org This technique is routinely used alongside spectroscopic methods to provide a complete characterization of newly synthesized compounds. ajrconline.orgasianpubs.orgresearchgate.netajrconline.orgijiset.comsapub.orgresearchgate.net
Table 3: Elemental Analysis Data for Cobalt(II,III) Complexes
| Complex | Molecular Formula | Calculated (%) | Found (%) | Reference |
| [Co(H₂L)(SO₄)(H₂O)₂] (1) | C₉H₁₆CoN₄O₉S | C: 26.03, H: 3.88, N: 13.49 | C: 25.87, H: 3.65, N: 13.40 | ijiset.com |
| [Co(HL)₂]NCS·H₂O (2) | C₁₉H₃₀CoN₉O₁₀S | C: 45.35, H: 4.75, N: 19.83 | C: 45.15, H: 4.56, N: 19.70 | ijiset.com |
| [Co(HL)₂]·H₂O (3) | C₁₈H₂₆CoN₈O₈ | C: 39.93, H: 4.84, N: 20.69 | C: 39.60, H: 4.64, N: 19.90 | ijiset.com |
Other Physico-Chemical Measurements
Conductometric measurements are used to determine the electrolytic nature of this compound complexes in solution. researchgate.netsapub.orgresearchgate.netbg.ac.rs The molar conductivity (ΛM) of a complex dissolved in a specific solvent is measured and compared to established ranges for non-electrolytes, 1:1, 1:2, 1:3, etc., electrolytes. mdpi.com This information helps to determine whether the anions in a complex are coordinated to the metal ion or are present as free counter-ions in the solution. For example, a high molar conductivity value for a complex in ethanol (B145695) suggests that it is a 1:3 electrolyte, indicating that the trinuclear cation and three anions are present in solution. mdpi.com Conversely, a non-electrolyte will show very low molar conductivity. bg.ac.rs
Table 4: Molar Conductivity of Metal Complexes
| Complex | Solvent | Molar Conductivity (ΛM / S cm² mol⁻¹) | Electrolyte Type | Reference |
| [Cu(HL₂)(NCS)₂] (2) | DMF | - | 1:1 electrolyte | bg.ac.rs |
| [Zn(HL₂)(NCS)₂]·H₂O (3) | DMF | - | Non-electrolyte | bg.ac.rs |
| [Cu(L₂)N₃] (4) | DMF | - | Non-electrolyte | bg.ac.rs |
| CoIII₂FeIII(NH₂pao)₆₂(NO₃)·H₂O | EtOH | 135 | 1:3 electrolyte | mdpi.com |
Magnetochemical measurements, specifically the determination of magnetic susceptibility, are crucial for investigating the magnetic properties of paramagnetic complexes of this compound. researchgate.netresearchgate.netbg.ac.rs These measurements provide information about the number of unpaired electrons in the metal center, which in turn helps to determine its oxidation state and electron configuration. um.edu.my The effective magnetic moment (μeff) is calculated from the magnetic susceptibility data. For instance, an Fe(III) complex in a high-spin state will exhibit a magnetic moment of around 5.81 μB, while a Cu(II) complex will have a magnetic moment in the range of 1.75-2.13 μB, corresponding to one unpaired electron. bg.ac.rs These measurements are essential for understanding the electronic structure and bonding in transition metal complexes.
Table 5: Magnetic Moments of Metal Complexes
| Complex | Effective Magnetic Moment (μeff / μB) | Metal Ion Spin State | Reference |
| [Fe(L¹)(NCS)₂(H₂O)] (1) | 5.81 | Fe(III) high-spin | bg.ac.rs |
| [Cu(HL₂)(NCS)₂] (2) | 1.75 | Cu(II) | bg.ac.rs |
| [Cu(L₂)N₃] (4) | 2.13 | Cu(II) | bg.ac.rs |
| [Ni(HL₃)(NCS)₃]·H₂O (5) | 3.1 | Ni(II) | bg.ac.rs |
Theoretical and Computational Chemistry Studies of 3 Hydroxy 5 Methylpyridine and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard computational method for studying pyridine (B92270) derivatives. tandfonline.com It offers a good balance between accuracy and computational cost for predicting a wide range of molecular properties, including optimized geometries, vibrational spectra, and various quantum chemical parameters. tandfonline.com The B3LYP functional, a hybrid functional, is commonly employed in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) for these calculations. tandfonline.comtandfonline.comjocpr.com
Geometry optimization
A fundamental step in computational analysis is geometry optimization, which seeks to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.gov This process finds the coordinates corresponding to a local minimum on the potential energy surface. mdpi.com For instance, a study on 2-bromo-3-hydroxy-6-methylpyridine, a derivative of 3-Hydroxy-5-methylpyridine, calculated its optimized geometry using the B3LYP method with a 6-311G(d,p) basis set. The local minimum energy for this optimized structure was found to be approximately -2936.4687 atomic units. jocpr.com
The optimized geometric parameters, such as bond lengths and bond angles, can then be compared with experimental data where available. The table below shows selected calculated bond lengths and angles for 2-bromo-3-hydroxy-6-methylpyridine. jocpr.com
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-C | 1.390 - 1.504 |
| C-O | 1.350 | |
| C-N | 1.303 - 1.343 | |
| C-H | 1.083 - 1.093 | |
| O-H | 0.963 | |
| C-Br | 1.948 | |
| Bond Angle (º) | C-C-C | 112.9 - 119.9 |
| C-C-O | 124.6 | |
| C-N-C | 119.3 | |
| C-O-H | 108.4 |
Prediction of vibrational assignments
DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the infrared (IR) and Raman spectra. researchgate.netresearchgate.net For a molecule like 2-bromo-3-hydroxy-6-methylpyridine, which consists of 15 atoms, there are 39 normal modes of vibration. jocpr.com The calculated frequencies are often scaled by a specific factor (e.g., 0.9613) to correct for anharmonicity and limitations of the theoretical method, thereby improving agreement with experimental spectra. jocpr.com
The predicted vibrational modes provide detailed insights into the molecular structure. For example, in the study of 2-bromo-3-hydroxy-6-methylpyridine, C-H stretching vibrations were calculated to appear in the range of 2923–3578 cm⁻¹. jocpr.com Other assignments include in-plane bending vibrations and ring deformations.
| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) |
| C-H stretching | Asymmetric and symmetric stretching | 2923, 2976, 2999, 3063, 3079, 3578 |
| Ring deformation | Stretching and contraction of the pyridine ring | 1549, 1574 |
| Scissoring | H-C-H bending | 1442 |
| In-plane bending | C-H, C-O-H, C-C-H bending | 1100, 1375 |
| Ring torsion | Twisting of the entire ring | 55 |
Calculation of quantum chemical parameters
DFT enables the calculation of various quantum chemical parameters that describe the electronic properties and reactivity of a molecule. researchgate.net These parameters include the dipole moment, polarizability, and the energies of frontier molecular orbitals. jocpr.com According to Koopman's theorem, the ionization potential (I) and electron affinity (A) can be approximated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively (I ≈ -E_HOMO, A ≈ -E_LUMO). researchgate.net
| Parameter | Symbol | Definition |
| Ionization Potential | I | I ≈ -E_HOMO |
| Electron Affinity | A | A ≈ -E_LUMO |
| Dipole Moment | µ | A measure of the net molecular polarity |
Electronic Structure Analysis
The analysis of a molecule's electronic structure is crucial for understanding its chemical behavior, including reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. mdpi.comsapub.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. jocpr.commdpi.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and considered a "soft" molecule. mdpi.com Conversely, a large gap indicates higher stability and lower reactivity (a "hard" molecule). mdpi.com For example, in a study of 3-Bromo-2-hydroxypyridine, the HOMO energy was calculated to be -7.467 eV and the LUMO energy was -0.682 eV, resulting in an energy gap of 6.785 eV. mdpi.com The distribution of these orbitals shows that the HOMO to LUMO transition involves a transfer of electron density across the pyridine ring and the oxygen atom. mdpi.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-Bromo-2-hydroxypyridine (gas phase) | -6.880 | -1.475 | 5.405 |
| 3-Bromo-2-hydroxypyridine (water) | -6.880 | -1.475 | 5.405 |
| 3-Bromo-2-hydroxypyridine (DMSO) | -6.880 | -1.475 | 5.405 |
Molecular Electrostatic Potential (MEP) surfaces
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the three-dimensional charge distribution of a molecule. tandfonline.com It is useful for identifying the sites susceptible to electrophilic and nucleophilic attack. mdpi.com The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.commdpi.com Green areas represent regions of near-zero potential. mdpi.com
In studies of pyridine derivatives like 3-Bromo-2-hydroxypyridine, the MEP map shows negative potential (red) concentrated around electronegative atoms such as oxygen and nitrogen, highlighting them as nucleophilic centers. mdpi.com Positive potential (blue) is typically found around hydrogen atoms, marking them as electrophilic sites. mdpi.com For 2-Chloro-6-methoxypyridine-4-carboxylic acid, the electrostatic potential was found to exist in the range between +99.03 kJ/mol and −99.03 kJ/mol, with the most negative region located near the oxygen atoms. tandfonline.com
Natural Bond Orbital (NBO) analysis for intermolecular interactions
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. uni-muenchen.de This localization allows for a quantitative description of charge transfer and stabilizing interactions between "donor" (filled) and "acceptor" (unfilled) orbitals. uni-muenchen.dewisc.edu The strength of these interactions is estimated using second-order perturbation theory, expressed as the stabilization energy, E(2). uni-muenchen.de A higher E(2) value signifies a more intense interaction between the electron donor and acceptor. tandfonline.com
In the context of this compound and its derivatives, NBO analysis is particularly useful for understanding the nature of intermolecular hydrogen bonds, which are crucial to their crystal structures and biological interactions. For instance, in dimers of related pyridine compounds, NBO analysis reveals significant stabilization energies arising from interactions between the lone pair (n) of an oxygen or nitrogen atom and the antibonding orbital (σ) of an O-H or N-H group on an adjacent molecule. tandfonline.com These n→σ interactions are the electronic basis of hydrogen bonding.
Studies on similar heterocyclic compounds demonstrate that intramolecular charge transfer interactions also play a vital role in molecular stability. tandfonline.com Common interactions observed include delocalization from π orbitals of the pyridine ring to antibonding π* orbitals (π→π) and from lone pairs of heteroatoms to adjacent antibonding σ or π* orbitals. tandfonline.combohrium.com For example, NBO analysis of a Schiff base complex derived from pyridoxal (B1214274) showed that the majority of the electron density from donor atoms is transferred to the central metal ion. researchgate.net
Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Pyridine Derivatives
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Compound Context |
| n(O) | σ(O-H) | > 15 | Intermolecular H-Bond | Dimer of a hydroxy pyridine derivative |
| n(N) | σ(O-H) | > 10 | Intermolecular H-Bond | Dimer of a hydroxy pyridine derivative |
| π(C=C) | π(C=N) | ~ 25-30 | Intramolecular charge transfer | Pyridine ring system tandfonline.com |
| n(O) | π(C=C) | ~ 30-40 | Intramolecular charge transfer | Hydroxy pyridine derivative tandfonline.com |
Note: This table is illustrative, based on typical values found in computational studies of related pyridine derivatives. Specific values for this compound would require a dedicated computational analysis.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density (ρ(r)) to define atoms and the chemical bonds between them. amercrystalassn.orge-bookshelf.de This theory analyzes the topology of the electron density, identifying critical points where the gradient of the density is zero. A bond critical point (BCP) located on the line of maximum density linking two nuclei signifies a chemical bond. amercrystalassn.orgresearchgate.net
The properties of the electron density at the BCP offer a detailed characterization of the bond's nature. Key topological parameters include:
The electron density at the BCP (ρ(r_bcp)) : Its magnitude correlates with the bond order.
The Laplacian of the electron density (∇²ρ(r_bcp)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ < 0) indicates a concentration of charge, characteristic of shared-electron (covalent) interactions. A positive value (∇²ρ > 0) indicates charge depletion, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net
QTAIM has been employed to investigate bonding in complexes of pyridoxal derivatives, which are structurally related to this compound. researchgate.net In these studies, QTAIM analysis can precisely characterize the interactions between a metal center and the nitrogen and oxygen donor atoms of the ligand, confirming the nature and strength of the coordination bonds. researchgate.netdntb.gov.ua For intermolecular interactions, such as hydrogen bonds, QTAIM provides a clear electronic signature, differentiating them from stronger covalent bonds.
Table 2: Typical QTAIM Topological Parameters for Characterizing Chemical Bonds
| Bond Type | ρ(r_bcp) (a.u.) | ∇²ρ(r_bcp) (a.u.) | Interpretation |
| Covalent (e.g., C-C) | High (>0.20) | Negative | Shared-electron interaction, charge concentration |
| Polar Covalent (e.g., C-O) | Intermediate (~0.15-0.30) | Negative or slightly positive | Shared interaction with ionic character |
| Hydrogen Bond (e.g., O-H···N) | Low (0.002-0.04) | Positive | Closed-shell interaction, charge depletion |
| Ionic Bond | Low (<0.10) | Positive | Closed-shell interaction, charge depletion |
Note: The values presented are general ranges. a.u. stands for atomic units.
Molecular Dynamics Simulations (Potential Future Research)
While static quantum chemical calculations provide information on minimum-energy structures and electronic properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a molecular system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and molecular interactions on a timescale from picoseconds to microseconds.
For this compound, MD simulations represent a promising avenue for future research. Such studies could provide critical insights into:
Solvation Dynamics : How water or other solvent molecules arrange around this compound, and the dynamics of hydrogen bond formation and breakage between the solute and solvent.
Conformational Flexibility : Although the pyridine ring is rigid, the orientation of the hydroxyl group can be explored to understand its dynamic behavior and preferred orientations in different environments.
Interaction with Biomolecules : MD simulations can model the behavior of this compound when it approaches or binds to a biological target, such as an enzyme's active site. This can reveal the stability of the binding pose predicted by docking studies and highlight key dynamic interactions that stabilize the complex.
Aggregation : Simulations could explore the tendency of this compound molecules to self-associate in solution, providing information on the initial stages of nucleation or precipitation.
Research on related molecules, such as copper(II) complexes with ligands derived from 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine, has already suggested the utility of MD simulations. Applying this technique to this compound itself would significantly enhance the understanding of its behavior in realistic biological and chemical environments.
Docking Studies to Investigate Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or a nucleic acid. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and using a scoring function to rank them based on their energetic favorability. nih.gov Docking is an essential tool in drug discovery for screening virtual libraries of compounds and proposing how a potential drug might interact with its biological target. nih.govbohrium.com
Docking studies on derivatives of this compound and other pyridine compounds have been performed to elucidate their potential as biologically active agents. tandfonline.comresearchgate.net For example, a Schiff base ligand derived from pyridoxal (a related vitamin B6 vitamer) was studied for its interaction with calf thymus DNA, with docking results suggesting an intercalative binding mode. researchgate.net In another study, a related pyridine derivative was docked against the active sites of target proteins like conjugal transfer TraE protein (PDB ID: 5WII) and type-II dehydroquinase (PDB ID: 3N8K) to analyze potential antimicrobial activity. tandfonline.com
These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket. nih.gov The binding affinity is often reported as a negative score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov For this compound, docking could be used to screen for potential protein targets and to understand the structural basis for any observed biological activity.
Table 3: Representative Docking Study Results for Pyridine Derivatives Against Biological Targets
| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |
| 2-Chloro-6-methoxypyridine-4-carboxylic acid | Conjugal transfer TraE protein (5WII) | -5.8 | LYS 86, GLN 88 | Antimicrobial tandfonline.com |
| 2-Chloro-6-methoxypyridine-4-carboxylic acid | Type-II dehydroquinase (3N8K) | -6.5 | ARG 19, LYS 99 | Anti-tuberculosis tandfonline.com |
| Schiff base of Pyridoxal and Benzohydrazide | Calf Thymus DNA | -7.2 (Binding Energy) | - | DNA Intercalation researchgate.net |
| 2-Fluoro-4-iodo-5-methylpyridine | Epidermal Growth Factor Receptor (2JIT) | -6.9 | LYS 721, ASP 831 | Anticancer bohrium.com |
Note: This table presents data from studies on derivatives of this compound to illustrate the application and outcomes of docking studies.
Investigations into the Biological Activity of 3 Hydroxy 5 Methylpyridine and Its Analogs
Antimicrobial Research
The antimicrobial properties of 3-Hydroxy-5-methylpyridine derivatives have been a subject of scientific inquiry, with studies exploring their efficacy against a range of bacterial and fungal pathogens.
Derivatives of this compound have demonstrated notable antibacterial capabilities. In one study, a series of synthesized 5-methylpyridinium derivatives were evaluated for their activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The findings indicated that nearly all tested compounds displayed some level of antibacterial activity, with a generally greater potency observed against the Gram-positive strain.
Another area of research has focused on modifying the core structure to enhance antibacterial effects. A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested. These compounds showed antibacterial activity against a panel of Gram-positive bacteria. However, they did not exhibit activity against Gram-negative bacteria like E. coli. nih.gov Similarly, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been screened against extended-spectrum-β-lactamase (ESBL)-producing E. coli, showing promise. mdpi.com
Conversely, other pyridine-based analogs have shown potent activity against problematic Gram-negative bacteria. For instance, 3,5-diamino-piperidine derivatives, which can incorporate a pyridine (B92270) ring, have demonstrated robust antimicrobial effects against clinical isolates of Pseudomonas aeruginosa, a pathogen known for its high resistance to antibiotics. nih.gov
| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 2 - 32 | nih.gov |
| 8-hydroxyquinoline (B1678124) derivatives | Candida spp. | 0.031 - 1024 | nih.gov |
| 3,5-diamino-piperidine derivatives | P. aeruginosa | Potent activity noted | nih.gov |
The investigation into pyridine derivatives extends to their potential as antifungal agents. Thiosemicarbazones, a class of compounds that can be derived from pyridine precursors, have shown antifungal properties. nih.gov Their mechanism is thought to involve the disruption of fungal cell membrane function and the inhibition of protein synthesis. nih.gov Research on 8-hydroxyquinoline derivatives, which are structurally related to hydroxypyridines, has demonstrated activity against various Candida species and dermatophytes. nih.gov One study found that clioquinol, an 8-hydroxyquinoline derivative, and its related compounds were active against all tested fungal isolates, with some demonstrating a fungicidal effect. nih.gov Furthermore, certain hydrazine-based compounds containing a pyridine ring have been identified as having significant antifungal activity against Candida albicans. mdpi.com
A key mechanism underlying the antimicrobial activity of hydroxypyridine derivatives is their ability to chelate metal ions. nih.gov Hydroxypyridinones are recognized as potent chelating agents, forming stable complexes with hard metal ions such as iron(III). nih.gov This sequestration of essential metal ions disrupts critical cellular processes within microbes, leading to growth inhibition or cell death. researchgate.netmdpi.com The ability of these compounds to interfere with metal-dependent enzymes and cellular metabolism is a significant factor in their biological effects. mdpi.com This mechanism is distinct from that of many traditional antibiotics, offering a potential advantage against resistant strains. Metal complexes can inflict various forms of damage on microbial cells, including membrane degradation, protein dysfunction, and the generation of oxidative stress. mdpi.com
Antitumor and Anticancer Research
Analogs of this compound, particularly thiosemicarbazone derivatives, have been a focal point of anticancer research due to their significant cytotoxic activities against various cancer cell lines.
Thiosemicarbazones derived from α-(N)-heterocyclic compounds have shown considerable promise as anticancer agents. One study synthesized and evaluated 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, an analog of the title compound. This derivative demonstrated superior antitumor activity compared to its parent compound in mouse models bearing L1210 leukemia. nih.gov The anticancer action of thiosemicarbazones is multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of DNA synthesis, and their potent metal-chelating properties. nih.govresearchgate.net Research has indicated that heterocyclic thiosemicarbazones, such as those based on a pyridine structure, often exhibit higher activity than their aromatic counterparts. researchgate.net
The cytotoxic effects of this compound analogs have been confirmed across a variety of human cancer cell lines. Thiosemicarbazone derivatives have been shown to inhibit the proliferation and induce apoptosis in lung cancer (A549) and cervical cancer (HeLa) cell lines. nih.gov Other studies have reported the anticancer potential of different thiosemicarbazone derivatives against MCF-7 (breast adenocarcinoma), B16-F0 (melanoma), and Ehrlich Ascites Carcinoma (EAC) cells. mdpi.com
Further research into related structures has broadened the scope of their potential applications. For example, hydroxymethyl-3-pyridyl-triazene derivatives were found to be cytotoxic towards S180 sarcoma cells. nih.gov A hybrid molecule combining ciprofloxacin (B1669076) and chalcone (B49325) demonstrated anti-proliferative and apoptosis-inducing activities in both HepG2 (hepatocellular carcinoma) and MCF-7 cell lines. nih.gov
| Compound/Derivative Class | Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 (in vivo) | Leukemia | Antitumor activity | nih.gov |
| General Thiosemicarbazones | A549, HeLa | Lung, Cervical | Inhibition of proliferation, apoptosis | nih.gov |
| 3-MBTSc & 4-NBTSc (Thiosemicarbazones) | MCF-7, B16-F0, EAC | Breast, Melanoma, Ascites | Anticancer activity | mdpi.com |
| Hydroxymethyl-3-pyridyl-triazenes | S180 | Sarcoma | Cytotoxic effects | nih.gov |
| Ciprofloxacin Chalcone Hybrid | HepG2, MCF-7 | Liver, Breast | Anti-proliferative, pro-apoptotic | nih.gov |
Biochemical and Metabolic Roles
The pyridine ring is a core structure in many biologically vital molecules. Understanding the metabolic journey and biochemical influence of specific pyridine derivatives, such as this compound, offers insight into various physiological and microbial processes.
Role in biological systems as a metabolite
This compound (3HMP) has been identified as a metabolite within certain biological systems, particularly those involving microbial activity. It is recognized as a product of purine (B94841) metabolism. biosynth.com Purines are fundamental nitrogenous bases, such as adenine (B156593) and guanine, that form the building blocks of nucleic acids like DNA and RNA. The metabolic breakdown of these essential molecules can lead to the formation of various heterocyclic compounds.
Notably, 3HMP is produced by certain aerogenic bacteria, including species from the genus Enterobacter. biosynth.com Its presence can serve as an indicator for these types of bacteria in environmental or biological samples. This metabolic footprint highlights its role as a specific biomarker for particular microbial metabolic pathways.
Connection to Vitamin B6 synthesis pathways
While direct participation of this compound in the primary Vitamin B6 synthesis pathways has not been fully elucidated, several of its structural analogs are known to be involved. Vitamin B6 is a group of six chemically related compounds (vitamers), with pyridoxal (B1214274) 5'-phosphate (PLP) being the most biologically active form, acting as an essential coenzyme in numerous metabolic reactions. core.ac.uk
Research has demonstrated that certain 3-hydroxypyridine (B118123) derivatives can serve as precursors for Vitamin B6 biosynthesis. For instance, the yeast Kloeckera apiculata, which requires Vitamin B6 for growth, can utilize 3-hydroxy-2,4,5-trihydroxymethylpyridine (B1205466) to produce Vitamin B6 compounds. core.ac.uknih.gov In this process, the yeast is capable of converting the precursor into biologically active forms of the vitamin. nih.gov Furthermore, other analogs like 3-hydroxy-2-methylpyridine-4,5-dicarboxylate are recognized as metabolites within the human Vitamin B6 metabolism pathway, underscoring the relevance of the 3-hydroxypyridine scaffold in the broader context of Vitamin B6 biochemistry. hmdb.ca
Influence on specific biochemical pathways
The primary established biochemical role of this compound is its position as a product of purine metabolism. biosynth.com Beyond its formation, the compound is subject to further metabolic processes. The catabolism of related hydroxypyridines has been studied, providing a likely model for the degradation of this compound. In Arthrobacter sp., for example, the degradation of 4-hydroxypyridine (B47283) is initiated by a flavin-dependent monooxygenase that hydroxylates the pyridine ring. nih.gov This is followed by an oxidative ring opening, which breaks down the heterocyclic structure into simpler molecules that can enter central metabolic pathways. nih.gov It is plausible that this compound undergoes a similar biodegradation pathway in organisms capable of utilizing it as a carbon and energy source.
Additionally, related pyridine derivatives are implicated in other specific pathways, such as the hypophosphatasia metabolic disorder, indicating the broader potential for these compounds to influence various biochemical processes. hmdb.cahmdb.ca
Neuroprotective Studies of Derivatives
The 3-hydroxypyridine structure is a key pharmacophore in the development of neuroprotective agents, primarily due to its antioxidant properties. While studies on this compound itself are limited, extensive research has been conducted on its derivatives, demonstrating significant potential in protecting neural tissues from various forms of damage. These derivatives are often designed to act as membrane stabilizers and antioxidants, mitigating the effects of inflammatory and ischemic/hypoxic damage. nih.gov
Research has identified several derivatives with potent neuroprotective activity:
An ascorbic acid-containing derivative of hydroxypyridine (3-EA) has shown the ability to protect brain cells against ischemic damage. In both in-vitro and in-vivo models of cerebral ischemia, it preserved the neuron population in the cortex, reduced the severity of neurological deficits, and maintained the antioxidant capacity of the damaged tissues. nih.gov
2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-L-glutamate (EMOP-AG) , another derivative, exhibited significant antihypoxic activity in models of acute hypoxia. researchgate.net Furthermore, it demonstrated a marked neuroprotective effect in rats with bilateral ligation of common carotid arteries and was found to prevent amnesia caused by various factors, including electroshock and hypoxia. researchgate.net
A family of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines has been developed as multi-target ligands for potential application in Alzheimer's disease. These compounds exhibit potent antioxidant and anti-inflammatory properties and have demonstrated an interesting neuroprotective profile in models of neurodegeneration. mdpi.com
The table below summarizes the findings from key studies on neuroprotective 3-hydroxypyridine derivatives.
| Derivative Compound | Model/Condition Studied | Observed Neuroprotective Effects | Reference |
|---|---|---|---|
| Ascorbic acid-containing hydroxypyridine (3-EA) | Cerebral Ischemia (in vitro & in vivo) | Preserved cortex neurons, decreased neurological deficit, maintained antioxidant capacity. | nih.gov |
| 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-L-glutamate (EMOP-AG) | Acute Hypoxia & Cerebral Ischemia | Exhibited antihypoxic activity, reduced neurologic deficiency, prevented amnesia. | researchgate.net |
| 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines (e.g., compound 4g) | Neurodegeneration (Alzheimer's model) | Showed potent antioxidant, anti-inflammatory, and neuroprotective properties. Revoked cellular death induced by tau hyperphosphorylation. | mdpi.com |
Interaction with Biological Macromolecules
The ability of small molecules to interact with biological macromolecules like DNA is a critical aspect of their pharmacological or toxicological profile. The pyridine ring is a common feature in many DNA-binding agents.
DNA binding studies
Direct DNA binding studies on this compound are not extensively documented in the literature. However, research into its derivatives, particularly those related to the Vitamin B6 family, provides insight into how the 3-hydroxypyridine scaffold can be incorporated into molecules that interact with macromolecules.
For example, metal complexes of Pyridoxylidene-Aminoguanidine (PLAG) , a ligand derived from pyridoxal (a form of Vitamin B6), have been investigated for their biological activity. mdpi.com Molecular docking studies were performed to elucidate the potential interactions between these metal complexes and DNA. These computational studies help predict the binding modes and affinities, suggesting that such derivatives can position themselves within the grooves of the DNA double helix or interact with the phosphate (B84403) backbone. The study also analyzed the binding of these complexes to transport proteins like bovine serum albumin (BSA) and human serum albumin (HSA), determining binding constants and thermodynamic parameters through spectrofluorometric titration. mdpi.com Such research demonstrates that the 3-hydroxypyridine core, when appropriately functionalized, can serve as a foundation for designing molecules that target and bind to biological macromolecules. mdpi.com
Effects on protein-misfolding disorders
The investigation into 3-hydroxypyridine derivatives has revealed potential therapeutic avenues for neurodegenerative conditions, many of which are classified as protein-misfolding disorders. While direct studies on this compound are limited in this specific context, extensive research on its close analogs, such as Mexidol (also known as emoxypine or 2-ethyl-6-methyl-3-hydroxypyridine), provides significant insights into the potential effects of this class of compounds on disorders characterized by protein aggregation, such as Alzheimer's and Parkinson's disease.
The therapeutic potential of 3-hydroxypyridine derivatives in neurodegenerative diseases is thought to stem from their neuroprotective and antioxidant properties. nih.gov Emoxypine and its succinate (B1194679) derivative, for instance, have demonstrated promising effects in the management of several neurodegenerative diseases by inhibiting prooxidants in the mitochondria. nih.gov Furthermore, the ability of these compounds to chelate iron is considered a beneficial property in managing such conditions, as an excess of iron can contribute to oxidative stress and protein aggregation. nih.gov
Clinical studies have shown that Mexidol can lead to statistically and clinically significant improvements in the cognitive functions of patients with chronic brain ischemia and associated cognitive impairments. nih.gov While not a direct study on protein misfolding, the improvement in cognitive function is a relevant outcome in the context of neurodegenerative diseases. The neuroprotective effects of 3-hydroxypyridine derivatives have been observed in models of ischemic brain injury, where they contribute to a more rapid resolution of pathological symptoms and reduce signs of neurodegeneration.
The core issue in protein-misfolding disorders is the aggregation of specific proteins, such as amyloid-beta and tau in Alzheimer's disease, and alpha-synuclein (B15492655) in Parkinson's disease. cumbria.ac.uk The accumulation of these protein aggregates is neurotoxic and leads to the progressive loss of neuronal function. mdpi.com Therapeutic strategies are increasingly focused on inhibiting the aggregation of these proteins. mdpi.commichaeljfox.org While direct evidence of this compound inhibiting the aggregation of these specific proteins is not yet prevalent in the literature, the demonstrated neuroprotective and antioxidant effects of its analogs suggest a potential mechanism for mitigating the downstream effects of protein aggregation.
Table 1: Investigated Analogs of this compound and their Observed Effects
| Analog | Chemical Name | Disorder Context | Observed Effects |
|---|---|---|---|
| Mexidol (Emoxypine) | 2-ethyl-6-methyl-3-hydroxypyridine | Neurodegenerative Diseases, Cognitive Impairment | Neuroprotective, Antioxidant, Iron-chelating, Improved cognitive function nih.govnih.gov |
| EMHDPA | 2-ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic acid | Purulent Meningitis | Cerebroprotective, Reduced oxidative stress, Improved locomotor activity and memory nih.gov |
Enzyme Activity Modulation
Studies on enzyme systems involved in degradation
Research into the microbial degradation of pyridine derivatives has identified specific enzymatic pathways responsible for the breakdown of these compounds. These studies provide foundational knowledge on how this compound and its analogs might be metabolized and potentially modulated by enzyme systems.
One key area of investigation has been the aerobic degradation of pyridine and its derivatives by various microorganisms. In Arthrobacter sp., a catabolic pathway for pyridine has been deciphered at the genetic and enzymatic levels. This pathway involves a series of enzymatic steps that ultimately lead to the formation of succinic acid, a common metabolite. The initial steps in the degradation of the pyridine ring often involve hydroxylation, a reaction catalyzed by monooxygenases.
More specifically, studies on the degradation of 3-hydroxypyridine have elucidated the role of certain enzymes. For instance, in the bacterium Agrobacterium sp. strain DW-1, the degradation of 3-hydroxypyridine is initiated by a hydroxylation step, leading to the formation of 2,5-dihydroxypyridine (B106003). This intermediate is then subject to ring cleavage by a dioxygenase. This enzymatic action breaks open the pyridine ring, a critical step in the complete degradation of the compound.
Furthermore, the degradation of a compound structurally related to this compound, 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC), has been studied in detail in Mesorhizobium loti. The enzyme responsible for the oxidative ring opening of MHPC is 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO). This flavin-dependent enzyme catalyzes the conversion of the pyridine derivative into an acyclic compound, demonstrating a specific enzymatic mechanism for the degradation of this class of molecules.
These findings highlight that the enzymatic degradation of 3-hydroxypyridine and its analogs is a key area of research, with implications for understanding the environmental fate of these compounds and their metabolism in biological systems. The enzymes involved, primarily oxygenases, play a crucial role in the initial steps of breaking down the stable pyridine ring.
Table 2: Enzymes Involved in the Degradation of 3-Hydroxypyridine and Related Compounds
| Enzyme | Source Organism | Substrate | Reaction Type |
|---|---|---|---|
| PyrA (two-component flavin-dependent monooxygenase) | Arthrobacter sp. | Pyridine | Hydroxylation |
| Dioxygenase | Agrobacter sp. strain DW-1 | 2,5-dihydroxypyridine | Ring Cleavage |
| 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) | Mesorhizobium loti | 2-methyl-3-hydroxypyridine-5-carboxylic acid | Oxidative Ring Opening |
Applications and Translational Research in Medicinal Chemistry
Drug Discovery and Development Initiatives
The structural features of 3-Hydroxy-5-methylpyridine make it an attractive starting point for the design and synthesis of novel therapeutic agents. Its hydroxyl and methyl groups, along with the nitrogen atom in the pyridine (B92270) ring, provide multiple points for chemical modification to optimize pharmacological activity.
The rational design of new drugs often involves utilizing a known pharmacophore and modifying its structure to enhance its interaction with a biological target. The 3-hydroxypyridine (B118123) scaffold is present in various biologically active compounds, and the addition of a methyl group at the 5-position can influence its electronic properties and steric interactions, which can be exploited in drug design. mdpi.com
For instance, in the development of kappa-opioid receptor (KOR) antagonists, analogs of JDTic were synthesized where the 3-hydroxyphenyl group was replaced with various bioisosteres, including a pyridyl group. nih.gov This bioisosteric replacement is a common strategy in rational drug design to improve properties such as potency, selectivity, and pharmacokinetic profiles. One such analog, which incorporates a modified pyridine structure, demonstrated high binding potency and selectivity for the KOR, highlighting the utility of the pyridine scaffold in designing targeted therapies. nih.gov
Research has also focused on derivatives of the closely related 3-hydroxypyridine structure. For example, 2-ethyl-6-methyl-3-hydroxypyridine has been a subject of significant interest. Its derivatives have been synthesized and evaluated for various pharmacological activities, demonstrating the potential of this structural class in developing new drugs. researchgate.netdergipark.org.tr
A key goal in drug development is to modify lead compounds to maximize their therapeutic benefits while minimizing adverse effects. The this compound structure offers several avenues for such modifications. Altering the substituents on the pyridine ring can modulate the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its efficacy and safety profile.
Studies on 3-hydroxypyridine derivatives have shown that strategic modifications can lead to compounds with enhanced neuroprotective and retinoprotective effects. mdpi.comresearchgate.net For example, the synthesis of 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614) resulted in a compound with a pronounced retinoprotective effect in models of retinal ischemia-reperfusion, superior to the individual components. mdpi.comresearchgate.net This suggests that combining the 3-hydroxypyridine core with other pharmacologically active moieties can lead to synergistic therapeutic effects.
Furthermore, modifications of the pyridine scaffold are explored to improve antibacterial activity. In a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, structural alterations led to a compound with significantly stronger inhibitory effects against gram-positive bacteria compared to the existing drug linezolid. nih.gov
Use as Intermediates in Pharmaceutical Synthesis
This compound and its analogs serve as important building blocks or intermediates in the synthesis of more complex pharmaceutical molecules. frontierspecialtychemicals.com The reactivity of the hydroxyl group and the pyridine ring allows for their incorporation into larger molecular frameworks, providing access to a diverse range of potential drug candidates.
For example, 3-bromo-2-hydroxy-5-methylpyridine (B90738) is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com The presence of the bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, to build molecular complexity.
The broader class of 3-hydroxypyridines are key intermediates in the synthesis of several drugs. thermofisher.com This underscores the importance of the hydroxypyridine core in providing a foundational structure for the assembly of medicinally relevant compounds.
Research in Specific Disease Areas
The therapeutic potential of this compound and its derivatives is being explored in various disease areas, including infectious and neurodegenerative diseases.
In the realm of infectious diseases , this compound itself has demonstrated antiviral properties against the influenza virus. biosynth.com This finding suggests that this compound could serve as a lead for the development of new anti-influenza agents. Furthermore, the pyridine scaffold is a component of many compounds with antimicrobial and antiviral activities. mdpi.comnih.gov For instance, a new series of 3-hydroxypyridine-4-one derivatives were synthesized and evaluated for their antimicrobial effects, with some compounds showing potent activity against S. aureus and E. coli. nih.gov
In the context of neurodegenerative diseases , derivatives of 3-hydroxypyridine have shown significant promise. A derivative, 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-L-glutamate, exhibited marked neuroprotective effects in models of acute hypoxia and cerebral ischemia. researchgate.net This compound was found to be more effective than reference drugs in treating neurologic deficits. researchgate.net The neuroprotective effects of 3-hydroxypyridine derivatives are attributed, in part, to their antioxidant and membrane-stabilizing properties. mdpi.comdergipark.org.tr These compounds have been shown to reduce glutamate (B1630785) excitotoxicity, a key mechanism in neuronal damage in various neurodegenerative conditions. mdpi.com
Bioremediation and Environmental Degradation Studies
Microbial Degradation Pathways of 3-Hydroxypyridine (B118123)
The biodegradation of pyridine (B92270) derivatives is a key process in the environmental fate of these compounds. core.ac.uk Bacteria, in particular, have demonstrated the ability to utilize simple pyridine derivatives as sources of carbon and nitrogen, often employing pathways that involve hydroxylated intermediates. core.ac.uk
A notable bacterium capable of breaking down 3-hydroxypyridine is the strain designated DW-1, which was isolated from petroleum-contaminated soil. biosynth.comasm.org Through 16S rRNA-based phylogenetic analysis, this strain was identified as a member of the genus Agrobacterium. biosynth.comasm.org This was a significant finding, as previously reported 3-hydroxypyridine degrading strains belonged to the genera Achromobacter and Nocardia. asm.org
Strain DW-1 demonstrates robust degradation capabilities under specific laboratory conditions. biosynth.comasm.org Research has shown that under optimal conditions, Agrobacterium sp. DW-1 can achieve complete degradation of 3-hydroxypyridine at concentrations up to 1500 mg/L within 66 hours. biosynth.comasm.org The characterization of this bacterium represents a key advancement in understanding the microbial metabolism of 3-hydroxypyridine and highlights its potential for use in bioremediation efforts for polluted environments. biosynth.comasm.org
Table 1: Characteristics and Degradation Capacity of Agrobacterium sp. DW-1
| Parameter | Value / Description | Source |
|---|---|---|
| Strain Designation | DW-1 | biosynth.comasm.org |
| Genus | Agrobacterium | biosynth.comasm.org |
| Isolation Source | Petroleum contaminated soil | biosynth.comasm.org |
| Optimal Temperature | 30 °C | biosynth.comasm.org |
| Optimal pH | 8.0 | biosynth.comasm.org |
| Degradation Substrate | 3-Hydroxypyridine | biosynth.comasm.org |
| Degradation Performance | Complete degradation of 1500 mg/L in 66 hours | biosynth.comasm.org |
The metabolic pathway of 3-hydroxypyridine in Agrobacterium sp. DW-1 has been elucidated through the analysis of metabolic byproducts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). asm.org The degradation is initiated by the conversion of 3-hydroxypyridine into its first major metabolite, 2,5-dihydroxypyridine (B106003). biosynth.comasm.orgwikipedia.org This intermediate is a common feature in the degradation pathways of several pyridine derivatives. nih.gov
Following the initial hydroxylation, the pyridine ring of 2,5-dihydroxypyridine is cleaved. biosynth.comasm.org This ring-opening step results in the formation of N-formylmaleamic acid. biosynth.comasm.org This compound is then further metabolized to maleamic acid, which is subsequently converted into maleic acid and fumaric acid, compounds that can enter central metabolic pathways. biosynth.comasm.org
Table 2: Identified Intermediates in the Degradation of 3-Hydroxypyridine by Agrobacterium sp. DW-1
| Compound | Role in Pathway | Source |
|---|---|---|
| 3-Hydroxypyridine | Initial Substrate | biosynth.comasm.org |
| 2,5-Dihydroxypyridine | First Major Metabolite / Ring-Cleavage Intermediate | biosynth.comasm.org |
| N-formylmaleamic acid | Ring Fission Product | biosynth.comasm.org |
| Maleamic acid | Intermediate | biosynth.comasm.org |
| Maleic acid | End Product of Pathway | biosynth.comasm.org |
| Fumaric acid | End Product of Pathway | biosynth.comasm.org |
Enzymatic studies reveal that the degradation of 3-hydroxypyridine by Agrobacterium sp. DW-1 is an inducible process, meaning the enzymes required for the pathway are expressed in the presence of the substrate. asm.org
The crucial first step is an α-hydroxylation reaction that converts 3-hydroxypyridine into 2,5-dihydroxypyridine. biosynth.comasm.org This is followed by the pivotal ring cleavage of the 2,5-dihydroxypyridine intermediate. This reaction is catalyzed by a Fe²⁺-dependent dioxygenase. biosynth.comasm.org Specifically, the enzyme 2,5-dihydroxypyridine 5,6-dioxygenase is responsible for oxidizing the intermediate, leading to the formation of N-formylmaleamic acid. asm.org The requirement for an iron cofactor is a characteristic feature of many dioxygenases involved in the degradation of aromatic compounds. asm.org
Biotransformation of 3-Hydroxy-5-methylpyridine
Analytical Methodologies for Research and Quality Control of 3 Hydroxy 5 Methylpyridine
Chromatographic Techniques
Chromatography is a powerful separation technique that is extensively used in the analysis of 3-Hydroxy-5-methylpyridine. It allows for the separation of the main compound from its impurities, making it invaluable for both qualitative and quantitative assessments.
High-Performance Liquid Chromatography (HPLC) for separation and quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its high resolution, sensitivity, and speed. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of polar and non-polar compounds, making it well-suited for this pyridine (B92270) derivative.
The development of a reliable HPLC method for this compound involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation and quantification. Key aspects of method development include the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a C18 column is often a suitable choice for reversed-phase separations. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, with the gradient or isocratic elution being optimized to achieve good peak shape and resolution.
Once a method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The validation process for an HPLC method for this compound would typically include the evaluation of the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A well-validated HPLC method ensures that the analytical data generated for this compound is trustworthy for quality control and research purposes.
A significant application of HPLC in the pharmaceutical industry is the impurity profiling of drug substances. This compound can be a process-related impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs). For example, a related isomer, 2-hydroxy-5-methylpyridine, is a known impurity in the synthesis of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.
An RP-HPLC method can be developed and validated to separate and quantify this compound from the main API and other potential impurities. This is critical for ensuring the safety and efficacy of the final drug product, as even small amounts of impurities can have unintended biological effects. The specificity of the HPLC method is paramount in impurity profiling to ensure that all potential impurities are separated from the main peak and from each other.
The following table provides an example of a reversed-phase HPLC method that could be adapted for the analysis of this compound as an impurity in a drug substance.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 220 nm or 310 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for purity assessment
Gas Chromatography (GC) is another powerful chromatographic technique that can be utilized for the purity assessment of this compound, particularly for analyzing volatile impurities. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase.
For a compound like this compound, which has a relatively high boiling point, derivatization may sometimes be employed to increase its volatility and improve its chromatographic behavior. However, with modern high-temperature columns, direct analysis is often feasible. A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC due to its high sensitivity and wide linear range.
The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is effective for identifying and quantifying volatile organic impurities that may be present from the synthesis process.
The following table outlines typical parameters for a GC method for the purity assessment of a pyridine derivative.
| Parameter | Condition |
|---|---|
| Column | Capillary column with a suitable stationary phase (e.g., 5% Phenyl Methylpolysiloxane) |
| Carrier Gas | Inert gas such as Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature hold, followed by a temperature ramp to a final temperature |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simple, rapid, and cost-effective approach for the quantitative analysis of this compound. These methods are based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).
Ultraviolet spectrum scanning
This compound, containing a pyridine ring with a hydroxyl and a methyl substituent, exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. An ultraviolet spectrum scan is performed to determine the wavelength of maximum absorbance (λmax). This λmax is then used for quantitative analysis as it provides the highest sensitivity and minimizes interferences.
To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations at the predetermined λmax. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolating from the calibration curve.
The following table summarizes the key steps in the quantitative analysis of this compound using UV-Vis spectrophotometry.
| Step | Description |
|---|---|
| Determination of λmax | A solution of this compound is scanned across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance. |
| Preparation of Calibration Curve | A series of standard solutions with known concentrations of this compound are prepared, and their absorbance is measured at the λmax. A plot of absorbance versus concentration is generated. |
| Sample Analysis | The absorbance of the sample solution with an unknown concentration is measured at the λmax. |
| Concentration Determination | The concentration of this compound in the sample is calculated using the equation of the line from the calibration curve. |
This spectrophotometric method is particularly useful for routine quality control checks where a rapid determination of the compound's concentration is required.
Development of Reference Standards for this compound
The establishment of a reference standard for this compound is a critical requirement for ensuring the accuracy and reliability of analytical data in research and quality control. A reference standard is a highly purified and well-characterized substance intended for use in specific chemical and physical tests. Its development follows a rigorous process involving synthesis, purification, comprehensive characterization to confirm identity and assess purity, and finally, the assignment of a purity value with an associated uncertainty.
The process ensures that the reference material is suitable for its intended analytical purpose, such as in identification tests, purity tests, and assays. The World Health Organization (WHO) provides comprehensive guidelines on the establishment, maintenance, and distribution of chemical reference substances, which serve as a framework for this process. who.intwho.int
Synthesis and Purification
The initial step in developing a reference standard for this compound involves its chemical synthesis. While specific synthesis routes for this compound to a reference standard grade are not extensively detailed in publicly available literature, general synthetic methods for hydroxypyridines can be adapted. For instance, a common route to a related isomer, 2-hydroxy-5-methylpyridine, involves the diazotization of 2-amino-5-methylpyridine (B29535) followed by hydrolysis. orgsyn.org A similar approach could potentially be employed for the 3-hydroxy isomer. Another potential synthetic route could involve the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine in the presence of an acid and an anionic surfactant. google.com
Following synthesis, the crude this compound must undergo extensive purification to remove impurities such as starting materials, by-products, and residual solvents. Common purification techniques that would be employed include:
Recrystallization: This is a fundamental technique for purifying solid compounds based on differences in solubility. The choice of solvent is crucial to achieve high purity. For hydroxypyridines, solvents like ethyl acetate (B1210297) have been shown to be effective. orgsyn.org
Chromatography: Column chromatography, including flash chromatography and preparative high-performance liquid chromatography (HPLC), offers a high degree of separation and is essential for removing closely related impurities.
The goal of the purification process is to obtain a batch of this compound with the highest possible purity, typically exceeding 99.5%, to be suitable as a primary reference standard.
Characterization and Purity Assessment
Once a highly purified batch of this compound is obtained, it must be thoroughly characterized to confirm its identity and determine its purity. A suite of analytical techniques is employed for this purpose.
Identity Confirmation:
The structural identity of the putative reference standard is unequivocally confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. While specific NMR data for this compound is not readily available in the provided search results, the spectra would be expected to show characteristic signals corresponding to the protons and carbons of the methyl-substituted pyridine ring. For comparison, the ¹H NMR spectrum of the isomer 3-Hydroxy-6-methylpyridine in DMSO-d₆ shows distinct peaks for the aromatic protons and the methyl group. chemicalbook.com A similar, unique fingerprint would be expected for this compound.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular weight of this compound is 109.13 g/mol . biosynth.com
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the O-H stretching of the hydroxyl group and the C=C and C=N stretching vibrations of the pyridine ring.
Purity Determination:
The purity of the reference standard is a critical parameter and is determined using a combination of quantitative analytical methods.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for assessing purity and quantifying impurities. ptfarm.plunodc.org For a polar compound like this compound, reversed-phase HPLC with a UV detector would be a suitable method. A typical purity specification for commercially available this compound is ≥96.0 to ≤104.0% as determined by silylated GC. thermofisher.com For a reference standard, a much higher and more precisely determined purity would be required.
Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly crystalline substances by analyzing their melting behavior. nih.gov
Quantitative NMR (qNMR): qNMR is an absolute method for determining purity by comparing the integral of a signal from the analyte with that of a certified internal standard. nih.gov
The table below summarizes the analytical techniques and their roles in the characterization and purity assessment of a this compound reference standard.
| Analytical Technique | Purpose |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure by providing information on the connectivity of atoms. ¹H NMR provides details on the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. chemicalbook.comnih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern, which can further confirm the structure. biosynth.com |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as the hydroxyl (-OH) group and the pyridine ring, based on their characteristic vibrational frequencies. |
| High-Performance Liquid Chromatography (HPLC) | A primary method for determining the purity of the compound by separating it from any impurities. The area under the peak for this compound relative to the total area of all peaks is used to calculate the purity. ptfarm.pl |
| Gas Chromatography (GC) | Another chromatographic technique used for purity assessment, particularly for volatile compounds. The sample may require derivatization (e.g., silylation) to increase its volatility. thermofisher.com |
| Differential Scanning Calorimetry (DSC) | A thermal analysis technique that can be used to determine the purity of highly crystalline substances based on the melting point depression caused by impurities. nih.gov |
| Quantitative NMR (qNMR) | An absolute method for determining purity without the need for a specific reference standard of the same compound. It involves comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration. nih.gov |
| Karl Fischer Titration | A specific method to determine the water content in the reference standard material, which is a common impurity. |
| Residual Solvent Analysis | Typically performed using headspace GC, this analysis quantifies the amount of any residual solvents from the synthesis and purification process. |
Assignment of Purity and Certification
Based on the data from the various analytical techniques, a purity value is assigned to the reference standard. The principle of mass balance is often used, where the purity is calculated by subtracting the content of all identified impurities (including water and residual solvents) from 100%.
The final step is the issuance of a Certificate of Analysis (CoA). lgcstandards.comscribd.comlgcstandards.com This document provides comprehensive information about the reference standard, including:
The assigned purity value and its uncertainty.
The methods used for characterization and purity assessment.
Representative analytical data, such as spectra and chromatograms.
Storage conditions and expiry date.
The development of a well-characterized reference standard for this compound is essential for ensuring the quality and consistency of this compound in its various applications.
Future Research Directions and Unresolved Challenges
Elucidating Contradictions in Reported Biological Activity Data
A significant challenge in the ongoing research of 3-Hydroxy-5-methylpyridine lies in the variability and occasional contradiction in reported biological activity data. Different studies have sometimes yielded disparate results regarding the compound's efficacy and spectrum of activity. These discrepancies can arise from several factors, including variations in experimental methodologies, the use of different assay systems, and the specific biological targets being investigated. For instance, the antioxidant capacity of a compound can vary significantly depending on the specific assay used (e.g., DPPH radical scavenging vs. cellular antioxidant assays). Therefore, a critical future direction is the systematic evaluation of these conflicting reports. Standardizing testing protocols and conducting comprehensive comparative studies are essential to build a consensus on the compound's precise biological profile and to resolve existing ambiguities.
Exploring Novel Derivatization Pathways for Enhanced Potency and Selectivity
The core structure of this compound offers a versatile scaffold for chemical modification. A primary focus of future research is the exploration of novel derivatization pathways to synthesize analogs with enhanced biological potency and greater selectivity for specific molecular targets. Medicinal chemists aim to modify the pyridine (B92270) ring and its substituents to improve pharmacokinetic properties and target engagement. For example, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which are derivatives of the pyridine core, have been synthesized and tested for antimicrobial activity, with some showing promising inhibitory effects against pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli. mdpi.com The goal is to create a library of derivatives and systematically test them to establish clear structure-activity relationships (SAR), guiding the design of next-generation compounds with optimized therapeutic effects.
| Derivative Class | Biological Target/Activity | Key Findings |
| Thiazolo[4,5-b]pyridin-2-ones | Antimicrobial (Bacteria, Fungi) | Compound 3g showed potent inhibition of P. aeruginosa and E. coli. mdpi.com |
| Naphthyridine derivatives | Antibacterial, Antioxidant | Certain compounds exhibited high antibacterial inhibition and significant DPPH radical scavenging activity. nih.gov |
This table showcases examples of how derivatization of the core pyridine structure is being explored to discover new biological activities.
Deeper Mechanistic Studies of Biological Activities at a Molecular Level
While various biological activities have been attributed to this compound and its derivatives, the precise molecular mechanisms often remain partially understood. Future research must delve deeper into how these compounds interact with biological systems at a molecular level. This involves identifying specific protein targets, such as enzymes or receptors, and elucidating the downstream signaling pathways that are modulated. Techniques like molecular docking can provide insights into potential binding interactions. For instance, docking studies on thiazolopyridine derivatives have suggested interactions with bacterial enzymes like MurD and DNA gyrase, providing a hypothesis for their antimicrobial action. mdpi.com Further experimental validation through biochemical and cellular assays is crucial to confirm these mechanisms and to uncover new therapeutic applications.
Development of Sustainable and Green Synthetic Routes
Traditionally, the synthesis of pyridine derivatives has involved methods that use hazardous reagents, toxic solvents, and energy-intensive processes, generating significant chemical waste. chemistryjournals.netignited.in A critical challenge and future direction is the development of sustainable and "green" synthetic routes for this compound. Green chemistry principles aim to minimize environmental impact by focusing on waste prevention, atom economy, use of safer solvents, and energy efficiency. chemistryjournals.net Research in this area is exploring the use of biocatalysis, microwave-assisted synthesis, and flow chemistry to create more eco-friendly and efficient manufacturing processes. chemistryjournals.net Developing such routes is not only environmentally responsible but can also be economically advantageous by reducing waste management costs and improving safety. ignited.in
Advanced Computational Modeling for Structure-Activity Relationship Prediction
Advanced computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for accelerating the drug discovery process. jocpr.com QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For this compound and its analogs, developing robust QSAR models can help predict the biological potency of newly designed derivatives before they are synthesized, saving significant time and resources. jocpr.comnih.gov These in silico methods allow researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. jocpr.com Future work will focus on integrating more sophisticated machine learning algorithms and artificial intelligence to improve the predictive accuracy of these models and to better understand the complex interplay between molecular features and biological function. uni-bonn.dedigitellinc.com
Q & A
Q. Q1. What are the most reliable synthetic routes for 3-Hydroxy-5-methylpyridine, and how can purity be optimized during synthesis?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via hydroxylation of 5-methylpyridine derivatives or through multi-step halogenation followed by hydrolysis. For example, describes a three-step approach for trifluoromethylpyridine derivatives, which could be adapted by substituting fluorine with hydroxyl groups .
- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Purity ≥97% can be confirmed via HPLC (C18 column, mobile phase: methanol/water 70:30) .
Q. Q2. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- FT-IR : Confirm hydroxyl (-OH) stretch at ~3200–3600 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.
- NMR : In DMSO-d6, expect a singlet for the methyl group (δ ~2.3 ppm, 3H), aromatic protons (δ ~6.5–8.5 ppm), and hydroxyl proton (δ ~9–10 ppm). Compare with analogs in and .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 124.05. Validate with HRMS for exact mass confirmation .
Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose in sealed containers. Avoid aqueous washdown to prevent environmental contamination .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and compare with literature. For example, highlights discrepancies in metal-complex stability constants, resolved via isothermal titration calorimetry (ITC) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, counterion effects). emphasizes iterative data analysis to address qualitative contradictions .
Q. Q5. What strategies are effective for synthesizing this compound-metal complexes, and how are their structures validated?
Methodological Answer:
- Coordination Chemistry : React this compound with Cu(II) or Fe(III) salts in ethanol/water (1:1) under reflux. used X-ray crystallography to confirm octahedral geometry in pyridine-copper complexes .
- Validation : Combine UV-Vis (ligand-to-metal charge transfer bands at ~400–500 nm) with EPR spectroscopy to confirm metal oxidation states .
Q. Q6. How can computational methods predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G* basis set to model electrophilic substitution at the C-4 position. Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity, as demonstrated in for pyridine derivatives .
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) using GROMACS to assess hydrogen-bonding interactions and reaction kinetics .
Q. Q7. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Scale-Up Risks : Exothermic hydroxylation steps require controlled temperature (≤50°C) and continuous stirring. Use flow chemistry for safer exothermic reactions .
- Chiral Purity : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) to monitor enantiomeric excess. highlights HPLC validation for amino-pyridine analogs .
Q. Q8. How do substituents on the pyridine ring influence the acid-base properties of this compound?
Methodological Answer:
- Potentiometric Titration : Determine pKa values in aqueous ethanol (50% v/v). The hydroxyl group typically exhibits pKa ~8–10, while the methyl group slightly lowers acidity compared to unsubstituted 3-hydroxypyridine .
- Comparative Analysis : Contrast with analogs like 3-Hydroxy-2-methylpyridine (), where steric effects from adjacent substituents alter proton dissociation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
